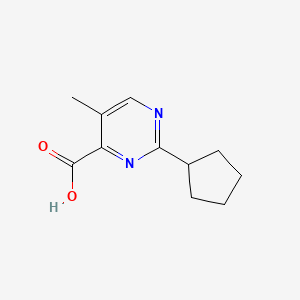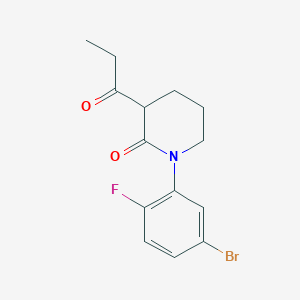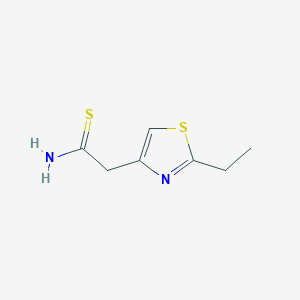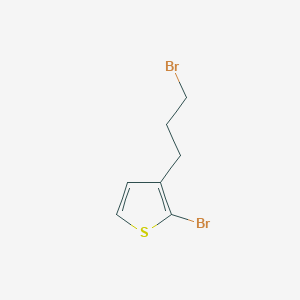
2-Bromo-3-(3-bromopropyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-(3-bromopropyl)thiophene is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms, one attached to the thiophene ring and the other to a propyl chain. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(3-bromopropyl)thiophene can be achieved through several methods. One common approach involves the bromination of 3-(3-bromopropyl)thiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The bromination reaction is followed by purification steps such as distillation or recrystallization to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-(3-bromopropyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different functionalized derivatives.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
2-Bromo-3-(3-bromopropyl)thiophene has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors and conductive polymers.
Pharmaceuticals: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Materials Science: Utilized in the development of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-(3-bromopropyl)thiophene involves its interaction with various molecular targets. In coupling reactions, the bromine atoms facilitate the formation of carbon-carbon bonds through palladium-catalyzed processes. The thiophene ring’s electronic properties contribute to its reactivity and stability in different oxidation states .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromothiophene: A simpler thiophene derivative with one bromine atom.
3-Bromothiophene: Another thiophene derivative with a bromine atom at a different position.
2,5-Dibromothiophene: Contains two bromine atoms at different positions on the thiophene ring.
Uniqueness
2-Bromo-3-(3-bromopropyl)thiophene is unique due to the presence of both a brominated thiophene ring and a bromopropyl chain. This dual functionality allows for diverse chemical modifications and applications, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C7H8Br2S |
|---|---|
Poids moléculaire |
284.01 g/mol |
Nom IUPAC |
2-bromo-3-(3-bromopropyl)thiophene |
InChI |
InChI=1S/C7H8Br2S/c8-4-1-2-6-3-5-10-7(6)9/h3,5H,1-2,4H2 |
Clé InChI |
CAPUJQNFAKDYJU-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1CCCBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


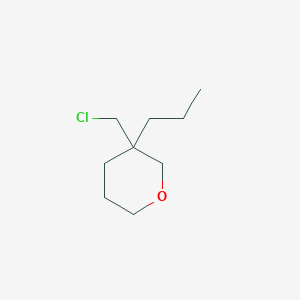
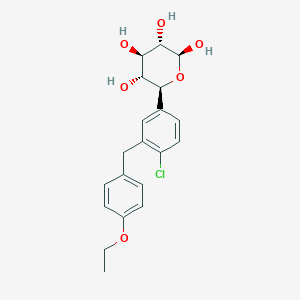
![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-amine](/img/structure/B13186032.png)
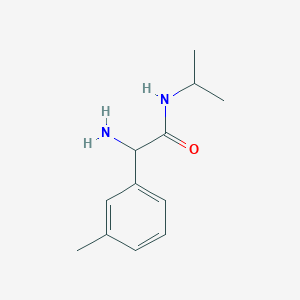
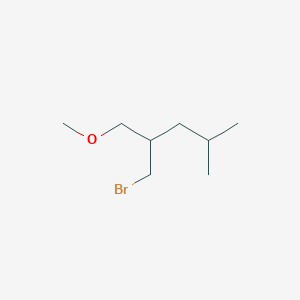
![[(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrate](/img/structure/B13186061.png)
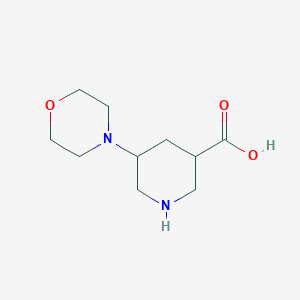
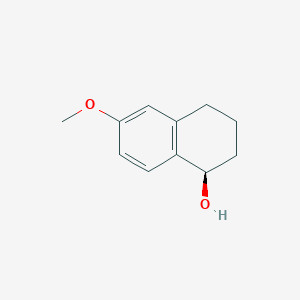

![1Lambda6-thia-7-azaspiro[4.4]nonane-1,1-dione](/img/structure/B13186072.png)
